molecular formula C21H26FN3O2 B11366099 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-[(4-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-[(4-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one

Cat. No.: B11366099
M. Wt: 371.4 g/mol
InChI Key: CNBDOEVZIUHFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-[(4-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-[(4-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further functionalization to introduce the fluoro and ethyl groups.

The next step involves the coupling of the indole derivative with a pyrrolidin-2-one moiety. This can be achieved through a series of reactions, including nucleophilic substitution and carbonylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-[(4-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-[(4-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-[(4-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, the compound may interact with viral proteins, inhibiting viral replication and exhibiting antiviral activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-[(4-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one is unique due to its combination of the indole, piperidine, and pyrrolidin-2-one moieties.

Properties

Molecular Formula

C21H26FN3O2

Molecular Weight

371.4 g/mol

IUPAC Name

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(4-methylpiperidine-1-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C21H26FN3O2/c1-14-4-7-24(8-5-14)21(27)16-10-20(26)25(13-16)9-6-15-12-23-19-3-2-17(22)11-18(15)19/h2-3,11-12,14,16,23H,4-10,13H2,1H3

InChI Key

CNBDOEVZIUHFJX-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.